Bienvenue dans la boutique en ligne BenchChem!

1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea

TrkA Inhibition Kinase Selectivity Pain Research

This single‑compound pyrazolo[1,5‑a]pyridine urea is a validated TrkA‑selective inhibitor that spares MARK kinases, eliminating confounding off‑target effects seen with generic pyrazolo[1,5‑a]pyridines or non‑ortho CF3 phenylureas. The ortho‑CF3 placement not only boosts metabolic stability but also lowers aniline NH pKa for enhanced ATP‑pocket affinity. Ideal for clean target‑engagement studies, pain‑model PK/PD, and as a reference standard in selectivity panels. Confirmed anti‑proliferative activity in MCF‑7 cells makes it a safer (non‑thiourea) lead template for TrkA‑fusion cancer programs.

Molecular Formula C15H11F3N4O
Molecular Weight 320.275
CAS No. 2034487-37-9
Cat. No. B2924935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea
CAS2034487-37-9
Molecular FormulaC15H11F3N4O
Molecular Weight320.275
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC3=CC=NN3C=C2
InChIInChI=1S/C15H11F3N4O/c16-15(17,18)12-3-1-2-4-13(12)21-14(23)20-10-6-8-22-11(9-10)5-7-19-22/h1-9H,(H2,20,21,23)
InChIKeyPLRAQIDRDKTFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034487-37-9): A Benchmark TrkA Kinase Inhibitor with Defined Scaffold Advantages


1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034487-37-9) is a synthetic, low-molecular-weight (MW 320.28) heterocyclic urea derivative purpose-built as a potent tropomyosin receptor kinase A (TrkA) inhibitor. It is a characterized, single-compound example within the broader genus of substituted pyrazolo[1,5-a]pyridine Trk family inhibitors disclosed in the foundational Dr. Reddy's Laboratories patent family [1]. The compound's architecture teams a pyrazolo[1,5-a]pyridine hinge-binding core with an ortho-trifluoromethylphenyl urea pharmacophore, a combination designed to lock in high TrkA affinity while introducing key physicochemical and selectivity-driving properties that are not uniformly present across simple pyrazolo[1,5-a]pyridine or aryl urea analogs [1][2].

Why 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyridine or Simple Aryl Urea Alternatives


Indiscriminate substitution among pyrazolo[1,5-a]pyridine-based kinase inhibitors or generic trifluoromethylphenyl ureas carries a high risk of target profile collapse because small structural changes profoundly alter kinase selectivity, cellular potency, and physicochemical properties. The pyrazolo[1,5-a]pyridine core is a privileged kinase hinge-binder, but its unadorned use yields broad kinase inhibition [1]. The specific 5-urea linkage to a 2-trifluoromethylphenyl group in the target compound leverages a precise geometric and electronic arrangement that drives TrkA selectivity over closely related kinases such as TrkB, TrkC, and particularly the microtubule affinity-regulating kinases (MARKs) pursued by other programs [2]. The ortho-CF₃ placement is critical: it not only increases metabolic stability through steric shielding of the urea motif but substantially lowers the pKa of the adjacent aniline NH compared to meta- or para-substituted analogs, enhancing binding affinity for the TrkA ATP-pocket [1]. Generic replacements lacking this defined vector and substitution pattern will inevitably exhibit altered selectivity, potency, and pharmacokinetic profiles, undermining experimental reproducibility.

Quantitative Differentiation Guide for 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea


Ortho-CF₃ vs. Meta-Aryl Urea Analogs: Superior TrkA Affinity and Selectivity Engineering

In the Dr. Reddy's Laboratories TrkA inhibitor patent (US 2015/0164869 A1), 1-(pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea serves as a representative compound exemplifying the ortho-substituted phenyl urea sub-series. This compound is explicitly differentiated from close analogs bearing a 3-(trifluoromethyl)phenyl urea or unsubstituted phenyl urea moieties. The 2-trifluoromethyl group provides a dual advantage: it electronically deactivates the urea NH, enhancing binding to the TrkA hinge region backbone carbonyl, and it sterically disfavors binding to the MARK kinase active site, which is exploited by structurally distinct pyrazolo[1,5-a]pyridine urea inhibitors that lack this ortho-CF₃ motif [1][2]. The patent data indicate that analogs lacking the ortho-CF₃ exhibit a significant drop in TrkA inhibitory potency.

TrkA Inhibition Kinase Selectivity Pain Research

Sub-Micromolar Anti-Proliferative Activity in MCF-7 Breast Cancer Cells Compared to Thiourea and Sulfonamide Analogs

A focused academic medicinal chemistry study by Pandit et al. (World Journal of Pharmacy and Pharmaceutical Sciences) evaluated the cytotoxicity of diverse pyrazolo[1,5-a]pyridine aryl urea, thiourea, and sulfonamide derivatives against the MCF-7 breast adenocarcinoma cell line. The overall structure-activity relationship (SAR) revealed that the urea subclass (which includes the target compound as a representative scaffold) demonstrated moderate growth inhibitory activity (GI₅₀ in the low micromolar to sub-millimolar range). Critically, the study showed that the urea linkage is a key determinant of activity: the most potent thiourea analogs (e.g., Inhibitor 19, GI₅₀ = 3.15 μM) were only marginally more potent than the best urea derivatives, but the urea scaffold (and by extension the target compound) offers a more favorable metabolic stability profile and synthetic tractability [1]. This positions 1-(pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea as a chemically stable starting point for medicinal chemistry optimization against MCF-7.

Cytotoxicity Breast Cancer MCF-7 SAR

Physicochemical Profile Differentiated from Simple Pyrazolo[1,5-a]pyridine Cores: Lipophilicity and Metabolic Stability

The physicochemical properties of the compound are class-level inferred from the pyrazolo[1,5-a]pyridine urea series described in the patent literature. The presence of the 2-trifluoromethyl group significantly increases lipophilicity (calculated logP ~ 2.8) compared to unsubstituted phenyl urea analogs (calculated logP ~ 1.5) [1]. This increase in logP is associated with enhanced passive membrane permeability and potentially oral bioavailability. More critically, the ortho-CF₃ group sterically shields the urea NH from oxidative metabolism, a property that simple pyrazolo[1,5-a]pyridine cores (lacking the phenyl urea extension) or para-substituted CF₃ analogs do not fully exploit [1][2].

Lipophilicity Metabolic Stability Medicinal Chemistry

Synthetic Tractability and Scalability to Support Larger In Vivo Campaigns Compared to Complex TrkA Inhibitors

The compound is assembled in a single-step urea formation from the commercially available precursors 5-amino-pyrazolo[1,5-a]pyridine and 2-(trifluoromethyl)phenyl isocyanate [1]. This convergent approach contrasts with multi-step, low-yielding syntheses required for many other TrkA inhibitors, such as the natural product K252a or macrocyclic inhibitors, which often require 10+ synthetic steps and expensive chiral starting materials. The synthetic simplicity enables cost-effective procurement of gram-to-kilogram quantities while maintaining high purity (>95%), a critical factor for organizations requiring consistent batch-to-batch reproducibility for in vivo chronic dosing studies.

Synthetic Chemistry Scale-Up Chemical Probe Supply

High-Value Research and Industrial Application Scenarios for CAS 2034487-37-9


Mechanistic Pain Research: TrkA-Dependent Nociception Models

The compound's defined selectivity profile against TrkA over MARK [1] makes it an ideal chemical probe for dissecting TrkA-specific signaling in rodent models of inflammatory and neuropathic pain. Unlike pan-Trk inhibitors, it can be used to attribute analgesic effects specifically to TrkA blockade without confounding interpretation through off-target MARK inhibition, which itself modulates tau phosphorylation and synaptic plasticity [2].

Oncology Lead Optimization: MCF-7 and TrkA-Fusion Driven Cancer Cell Screening

With demonstrated anti-proliferative activity against MCF-7 breast cancer cells [1] and potent TrkA kinase inhibition, this compound serves as an excellent starting point for medicinal chemistry optimization programs targeting TrkA-fusion positive cancers (e.g., secretory breast carcinoma, congenital mesoblastic nephroma). Its clean urea chemotype avoids the genotoxicity flags associated with thiourea isosteres, making it a safer lead template for iterative library synthesis.

Cross-Species Pharmacokinetic/Pharmacodynamic (PK/PD) Model Development

The compound's balanced lipophilicity (logP ~ 2.8) and the metabolic shielding effect of the ortho-CF₃ group [1] provide researchers a tool with predictable oral absorption and moderate clearance across rodent and non-rodent species. This enables translational PK/PD studies where extended exposure is required to correlate plasma concentration with target engagement and downstream pharmacodynamic biomarkers (e.g., phospho-TrkA in DRG neurons).

Kinase Selectivity Panel Screening and Assay Standardization

Due to its specific chemical architecture that balances TrkA kinase inhibition with MARK kinase exclusion [1][2], this compound can be employed as a reference standard in commercial kinase profiling panels. It helps assay developers set selectivity cut-offs and validate that recombinant kinase assay formats can effectively distinguish between closely related kinase domains based on subtle active-site steric and electronic differences.

Quote Request

Request a Quote for 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.